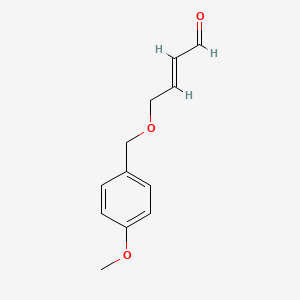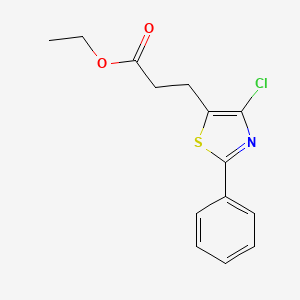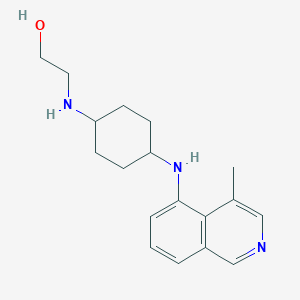![molecular formula C18H15NO3 B11834261 2,3-Dimethoxyisoindolo[2,1-b]isoquinolin-5(7H)-one CAS No. 84245-29-4](/img/structure/B11834261.png)
2,3-Dimethoxyisoindolo[2,1-b]isoquinolin-5(7H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethoxyisoindolo[2,1-b]isoquinolin-5(7H)-one is a complex organic compound belonging to the class of isoindoloisoquinolines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxyisoindolo[2,1-b]isoquinolin-5(7H)-one can be achieved through several methods. One notable method involves the aerobic copper-catalyzed [3+2] annulation reaction of diarylamines with indoles . This reaction proceeds with broad substrate scope, good functional group tolerance, and high chemo-selectivity, making it a practical route for the synthesis of the desired product.
Another method involves the Rh(III)-catalyzed oxidative [4+1] cycloaddition of isoquinolones with diazoketoesters, followed by an in situ deacylation reaction . This method is particularly useful for the preparation of isoindoloisoquinoline derivatives, which can be easily converted into this compound via de-esterification.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the aforementioned synthetic routes can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dimethoxyisoindolo[2,1-b]isoquinolin-5(7H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as methoxy and isoindoloisoquinoline moieties.
Common Reagents and Conditions
Common reagents used in these reactions include copper catalysts, rhodium catalysts, and diazoketoesters . The reactions typically occur under aerobic conditions or in the presence of oxidizing agents.
Major Products
The major products formed from these reactions include various functionalized isoindoloisoquinoline derivatives, which can be further modified for specific applications in medicinal chemistry and materials science.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethoxyisoindolo[2,1-b]isoquinolin-5(7H)-one has several scientific research applications:
Biology: The compound’s unique structural features make it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the development of advanced materials with unique properties, such as enhanced conductivity and stability.
Wirkmechanismus
The mechanism of action of 2,3-Dimethoxyisoindolo[2,1-b]isoquinolin-5(7H)-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with key signaling pathways involved in cell growth and differentiation .
Vergleich Mit ähnlichen Verbindungen
2,3-Dimethoxyisoindolo[2,1-b]isoquinolin-5(7H)-one can be compared with other similar compounds, such as:
Indolo[2,3-b]indoles:
Isoindoloisoquinoline derivatives: These compounds have similar structural features and are used in medicinal chemistry and materials science.
The uniqueness of this compound lies in its specific functional groups and structural arrangement, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
84245-29-4 |
|---|---|
Molekularformel |
C18H15NO3 |
Molekulargewicht |
293.3 g/mol |
IUPAC-Name |
2,3-dimethoxy-7H-isoindolo[2,1-b]isoquinolin-5-one |
InChI |
InChI=1S/C18H15NO3/c1-21-16-8-12-7-15-13-6-4-3-5-11(13)10-19(15)18(20)14(12)9-17(16)22-2/h3-9H,10H2,1-2H3 |
InChI-Schlüssel |
RIDMHKWAMSPCSO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C=C3C4=CC=CC=C4CN3C2=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




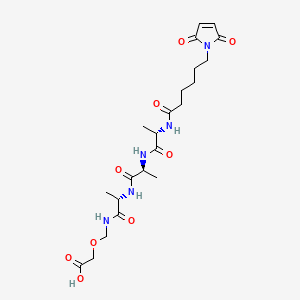
![[4-(2-Methyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)phenyl]acetic acid](/img/structure/B11834212.png)
![(R,E)-2-(2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-mercaptopropyl)phenyl)propan-2-ol (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B11834219.png)
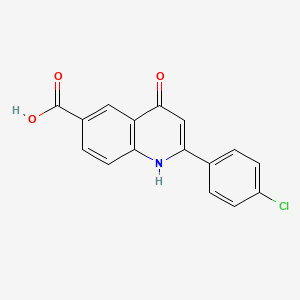
![Ethyl 6-((tert-butoxycarbonyl)amino)spiro[2.5]octane-1-carboxylate](/img/structure/B11834234.png)
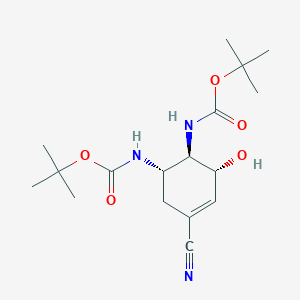
![4-(1-ethoxyethoxy)-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B11834251.png)

